molecular formula C9H16O2 B12372277 5-Pentyldihydrofuran-2(3H)-one-d4

5-Pentyldihydrofuran-2(3H)-one-d4

Cat. No.: B12372277
M. Wt: 160.25 g/mol
InChI Key: OALYTRUKMRCXNH-LNLMKGTHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentyldihydrofuran-2(3H)-one-d4 typically involves the deuteration of 5-Pentyldihydrofuran-2(3H)-one. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Pentyldihydrofuran-2(3H)-one-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Pentyldihydrofuran-2(3H)-one-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.

    Biology: Employed in the study of metabolic pathways and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and polymers.

Mechanism of Action

The mechanism of action of 5-Pentyldihydrofuran-2(3H)-one-d4 involves its interaction with specific molecular targets and pathways. As a lactone, it can undergo hydrolysis to form the corresponding hydroxy acid, which can further participate in various biochemical reactions. The deuterium atoms in the molecule can influence reaction kinetics and provide insights into reaction mechanisms through isotopic labeling studies .

Comparison with Similar Compounds

Similar Compounds

    γ-Nonalactone: A structurally similar lactone with a different alkyl chain length.

    γ-Butyrolactone: A smaller lactone with similar chemical properties.

    δ-Valerolactone: Another lactone with a different ring size.

Uniqueness

5-Pentyldihydrofuran-2(3H)-one-d4 is unique due to its deuterium labeling, which makes it valuable for isotopic studies and tracing experiments. The presence of deuterium atoms can alter the physical and chemical properties of the compound, providing distinct advantages in research applications .

Properties

Molecular Formula

C9H16O2

Molecular Weight

160.25 g/mol

IUPAC Name

5-(4,4,5,5-tetradeuteriopentyl)oxolan-2-one

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3/i1D2,2D2

InChI Key

OALYTRUKMRCXNH-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])C([2H])([2H])CCCC1CCC(=O)O1

Canonical SMILES

CCCCCC1CCC(=O)O1

Origin of Product

United States

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